(2-Methylbenzo[b]thiophen-7-yl)methanol
Description
(2-Methylbenzo[b]thiophen-7-yl)methanol is a heterocyclic compound featuring a benzo[b]thiophene core with a methyl group at position 2 and a hydroxymethyl (-CH₂OH) group at position 7. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research. Key spectral characteristics (e.g., IR peaks for O-H and C=S stretches, NMR signals for aromatic protons) can be inferred from related compounds .
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
(2-methyl-1-benzothiophen-7-yl)methanol |
InChI |
InChI=1S/C10H10OS/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,11H,6H2,1H3 |
InChI Key |
BYXQGOXXGLXLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=CC=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Isomers
- (7-Methylbenzo[b]thiophen-3-yl)methanol (): This isomer has a methyl group at position 7 and a hydroxymethyl group at position 3. For example, the proximity of the methyl group to the thiophene sulfur in the target compound may enhance electron-donating effects compared to the isomer .
Heterocycle Variants
- (2-Methylbenzo[d]thiazol-6-yl)methanol (): Replacing the thiophene sulfur with a nitrogen atom (forming a thiazole) increases polarity due to the electronegative nitrogen. This change improves hydrogen-bonding capacity, which could enhance solubility in polar solvents. The similarity score of 0.96 suggests structural overlap but distinct electronic profiles .
- This may lower bioavailability in biological systems .
Functionalized Derivatives
- 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) (): This derivative features a propanone chain and a nitro-substituted piperazine group. The nitro group is electron-withdrawing, which stabilizes the ketone moiety and reduces nucleophilicity compared to the hydroxymethyl group in the target compound. Its higher melting point (138–141°C) reflects increased molecular rigidity .
- 2-(Trifluoromethyl)naphthalene-7-methanol (): The naphthalene core and trifluoromethyl group enhance hydrophobicity and metabolic stability.
Data Table: Key Properties of Compared Compounds
Research Implications
- Reactivity: Electron-donating groups (e.g., -CH₃) on benzo[b]thiophene enhance electrophilic substitution at adjacent positions, whereas electron-withdrawing groups (e.g., -NO₂ in 7f) deactivate the ring .
- Solubility : Hydroxymethyl groups improve aqueous solubility compared to methoxymethyl or trifluoromethyl substituents .
- Synthetic Strategies : NaBH₄ reduction (used in 8a synthesis) is likely applicable to the target compound for converting ketones to alcohols .
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